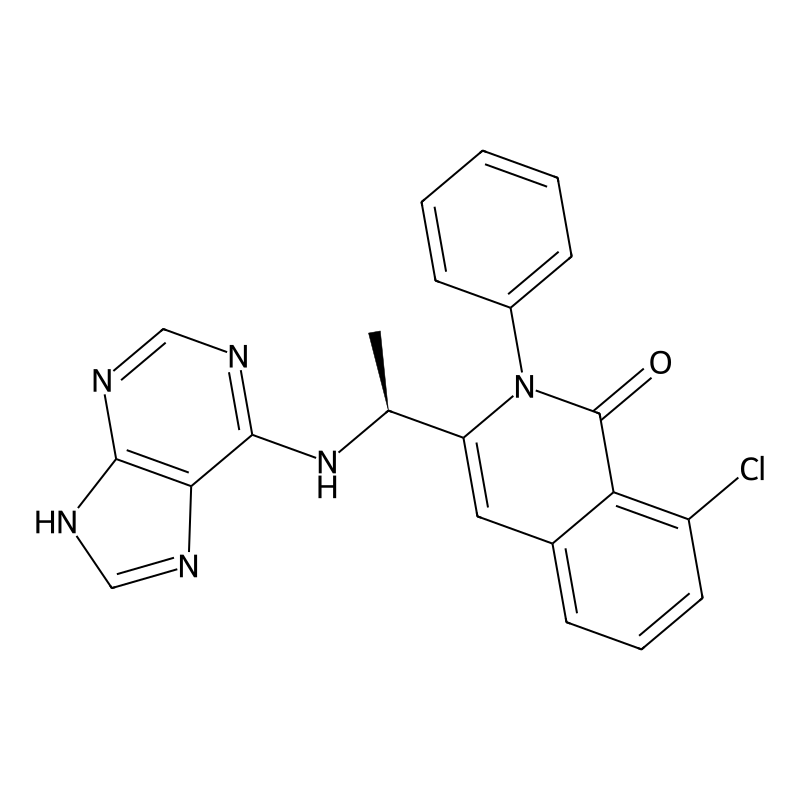

Duvelisib

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Duvelisib (CAS 1201438-56-3) is a first-in-class, orally bioavailable dual inhibitor of phosphoinositide 3-kinase (PI3K) delta (δ) and gamma (γ) isoforms[1]. With a molecular weight of 416.86 g/mol, it demonstrates potent biochemical activity, exhibiting an IC50 of 2.5 nM for PI3Kδ and 27.4 nM for PI3Kγ . Unlike pan-PI3K inhibitors, it maintains high selectivity over the α and β isoforms, effectively narrowing off-target toxicity in cellular assays. Procurement of this specific isoquinolinone derivative is driven by its well-characterized solubility profile—requiring organic solvents like DMSO for stock preparation—and its unique capacity to simultaneously target malignant lymphocyte survival and the surrounding tumor microenvironment [1].

Substituting Duvelisib with a highly selective PI3Kδ inhibitor (such as Idelalisib) or a pan-PI3K inhibitor (such as Copanlisib) fundamentally alters assay outcomes and in vivo efficacy [1]. While Idelalisib matches Duvelisib's potency against PI3Kδ, it fails to inhibit PI3Kγ at physiologically relevant concentrations, thereby leaving macrophage polarization and T-cell-mediated microenvironment signaling intact. Conversely, substituting with pan-PI3K inhibitors introduces significant off-target suppression of PI3Kα and PI3Kβ, leading to narrowed therapeutic windows and confounding toxicity in preclinical models [2]. For research requiring the dual abrogation of B-cell receptor signaling and tumor-associated macrophage support without pan-isoform toxicity, Duvelisib cannot be interchanged with other class members.

Kinase Selectivity: Sparing PI3Kα and PI3Kβ Off-Target Effects

To avoid the broad cellular toxicity associated with pan-PI3K inhibitors, Duvelisib is engineered with a strict isoform selectivity profile. In biochemical assays, it potently inhibits PI3Kδ (IC50 = 2.5 nM) and PI3Kγ (IC50 = 27.4 nM) while sparing the broadly expressed PI3Kα (IC50 = 1602 nM) and PI3Kβ (IC50 = 85 nM) isoforms. This >58-fold selectivity window for γ over α, and >600-fold for δ over α, ensures that in vitro cellular assays do not suffer from the off-target metabolic disruption and generalized cytotoxicity typically seen with pan-class inhibitors.

| Evidence Dimension | Kinase Inhibitory Potency (IC50) |

| Target Compound Data | Duvelisib (PI3Kδ: 2.5 nM; PI3Kγ: 27.4 nM) |

| Comparator Or Baseline | Duvelisib off-target baseline (PI3Kα: 1602 nM) |

| Quantified Difference | >600-fold selectivity for δ over α, and >58-fold for γ over α |

| Conditions | Cell-free biochemical kinase assay |

Ensures researchers can selectively probe leukocyte-specific PI3K pathways without confounding viability drops from PI3Kα/β inhibition.

Preclinical Formulation Solubility and Vehicle Compatibility

Duvelisib is a highly lipophilic compound with an aqueous solubility of <1 mg/mL, meaning standard aqueous buffers fail to maintain the compound in solution for in vivo dosing [1]. However, a validated formulation utilizing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline achieves a clear solution at concentrations of ≥2.5 mg/mL (6.00 mM). This sequential co-solvent addition protocol prevents precipitation and ensures reproducible pharmacokinetic exposures in murine models.

| Evidence Dimension | Maximum stable solubility |

| Target Compound Data | Duvelisib in co-solvent vehicle (≥2.5 mg/mL clear solution) |

| Comparator Or Baseline | Duvelisib in pure water (<1 mg/mL) |

| Quantified Difference | >2.5-fold increase in solubility utilizing specific excipient ratios |

| Conditions | 10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline at room temperature |

Procurement teams and formulation scientists must prepare this exact excipient matrix to avoid dosing failure and precipitation in animal studies.

In Vivo Macrophage Polarization vs. PI3Kδ-Selective Inhibition

A critical differentiator of Duvelisib over purely δ-selective inhibitors is its ability to modulate the tumor microenvironment via PI3Kγ blockade. In peripheral T-cell lymphoma (PTCL) patient-derived xenograft models, administration of Duvelisib actively shifts tumor-associated macrophages (TAMs) from an immunosuppressive M2-like phenotype to an inflammatory M1-like phenotype[1]. Selective PI3Kδ inhibitors fail to induce this reprogramming, as TAM suppression is predominantly γ-driven.

| Evidence Dimension | Macrophage Phenotype Shift (M2 to M1) |

| Target Compound Data | Duvelisib (Induces M1-like inflammatory shift) |

| Comparator Or Baseline | PI3Kδ-selective inhibition (Fails to reprogram TAMs) |

| Quantified Difference | Restoration of CD8+ T-cell activation via M1 macrophage polarization |

| Conditions | PTCL patient-derived xenograft (PDX) mouse models |

Makes Duvelisib the mandatory choice for researchers evaluating microenvironment-mediated immune evasion and TAM reprogramming.

Efficacy in BTK-Refractory Xenograft Models

Duvelisib demonstrates robust efficacy in models that have developed resistance to standard-of-care Bruton's tyrosine kinase (BTK) inhibitors. In xenograft mice engrafted with primary cells from Ibrutinib-resistant chronic lymphocytic leukemia (CLL) patients—including those bearing BTK and PLCγ2 mutations—Duvelisib treatment (70-100 mg/kg) significantly reduced leukemia burden [1]. This establishes Duvelisib as a functional rescue agent in pathways where upstream BTK blockade has failed.

| Evidence Dimension | Leukemia burden reduction in resistant models |

| Target Compound Data | Duvelisib (Maintains efficacy against resistant clones) |

| Comparator Or Baseline | Ibrutinib (Loss of efficacy due to BTK/PLCγ2 mutations) |

| Quantified Difference | Bypass of BTK-dependent resistance mechanisms via downstream/parallel PI3Kδ/γ blockade |

| Conditions | NSG mice engrafted with Ibrutinib-resistant CLL PBMCs |

Essential for procurement in laboratories developing next-generation therapies for relapsed/refractory B-cell malignancies.

Dual-Targeted Hematological Malignancy Modeling

Because Duvelisib potently inhibits both PI3Kδ (IC50 = 2.5 nM) and PI3Kγ (IC50 = 27.4 nM), it is the premier tool compound for in vitro and in vivo models of chronic lymphocytic leukemia (CLL) and T-cell lymphomas where both autonomous malignant cell proliferation and microenvironment signaling must be suppressed simultaneously.

Tumor-Associated Macrophage (TAM) Reprogramming Assays

Leveraging its PI3Kγ inhibitory capacity, Duvelisib is utilized in immuno-oncology workflows to study the repolarization of macrophages from an M2-like immunosuppressive state to an M1-like inflammatory state, a mechanism inaccessible to strictly δ-selective inhibitors like Idelalisib [1].

BTK-Inhibitor Resistance Research

Duvelisib is a critical procurement item for laboratories investigating rescue pathways in Ibrutinib-resistant disease models. Its ability to bypass BTK and PLCγ2 mutations makes it an ideal positive control for evaluating new therapies in relapsed/refractory xenograft systems [2].

Preclinical Formulation and Bioavailability Optimization

Due to its low aqueous solubility (<1 mg/mL), Duvelisib serves as a benchmark compound in pharmaceutical formulation studies testing novel co-solvent systems (e.g., DMSO/PEG300/Tween-80 matrices) or solid dispersion technologies aimed at improving the oral bioavailability of lipophilic kinase inhibitors .

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

UNII

Drug Indication

FDA Label

Copiktra monotherapy is indicated for the treatment of adult patients with:  Relapsed or refractory chronic lymphocytic leukaemia (CLL) after at least two prior therapies.  Follicular lymphoma (FL) that is refractory to at least two prior systemic therapies.

Treatment of mature B cell malignancies

Livertox Summary

Drug Classes

Antineoplastic Agents

Mechanism of Action

Absorption Distribution and Excretion

Duvelisib is eliminated after 3.5-9.5 hours when administered as a single dose and after 6.5-11.7 hours when given in multiple doses. From the administered dose, 79% os excreted in feces and 14% in urine. About 10% of the total administered dose is secreted unchanged.

The volume of distribution of duvelisib ranges from 26 to 102 L.

Duvelisib clearance rate is reported to be in the range of 3.6 to 11.2 L/h.

Metabolism Metabolites

Wikipedia

FDA Medication Guides

DUVELISIB

CAPSULE;ORAL

SECURA

12/17/2021

Biological Half Life

Use Classification

Human Drugs -> EU pediatric investigation plans

Human drugs -> Rare disease (orphan)

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

[Epub ahead of print]

Activity of the PI3K-δ,γ inhibitor duvelisib in a phase I trial and preclinical

models of T-cell lymphoma.

Horwitz SM(1), Koch R(2), Porcu P(3), Oki Y(4), Moskowitz A(1), Perez M(1),

Myskowski P(1), Officer A(5), Jaffe JD(5), Morrow SN(2), Allen K(6), Douglas

M(6), Stern H(6), Sweeney J(6), Kelly P(6), Kelly V(6), Aster JC(7), Weaver D(8),

Foss FM(9), Weinstock DM(10).

Author information:

(1)Memorial Sloan Kettering Cancer Center, New York, NY, United States.

(2)Dana-Farber Cancer Institute and Harvard Medical School, Boston, MA, United

States.

(3)The Ohio State University Comprehensive Cancer Center, Columbus, OH, United

States.

(4)MD Anderson Cancer Center, Houston, TX, United States.

(5)Broad Institute of Harvard and MIT, Cambridge, MA, United States.

(6)Infinity Pharmaceuticals, Inc., Cambridge, MA, United States.

(7)Brigham and Women/'s Hospital and Harvard Medical School, Boston, MA, United

States.

(8)Verastem Pharmaceuticals, Needham, MA, United States.

(9)Yale University Cancer Center, New Haven, CT, United States.

(10)Dana-Farber Cancer Institute and Harvard Medical School, Boston, MA, United

States; dweinstock@partners.org.

Duvelisib (IPI-145) is an oral inhibitor of phosphoinositide-3-kinase (PI3K)-δ/γ

isoforms currently in clinical development. PI3K-δ/γ inhibition may directly

inhibit malignant T-cell growth, making Duvelisib a promising candidate for

patients with peripheral (PTCL) or cutaneous (CTCL) T-cell lymphoma. Inhibition

of either isoform may also contribute to clinical responses by modulating

nonmalignant immune cells. We investigated these dual effects in a TCL cohort

from a Phase 1, open-label study of Duvelisib in patients with relapsed or

refractory PTCL [n=16] and CTCL [n=19], along with in vitro and in vivo models of

TCL. The overall response rates in patients with PTCL and CTCL were 50.0% and

31.6%, respectively (p=0.32). There were 3 complete responses, all among patients

with PTCL. Activity was seen across a wide spectrum of subtypes. The most

frequently observed Grade 3 and 4 adverse events were transaminase increases (40%

ALT, 17% AST), maculopapular rash (17%) and neutropenia (17%). Responders and

non-responders had markedly different changes in serum cytokine profiles induced

by Duvelisib. In vitro, Duvelisib potently killed 3 of 4 TCL lines with

constitutive phospho-AKT (pAKT) versus 0 of 7 lines lacking pAKT (p=0.024) and

exceeded cell killing by the PI3K-δ-specific inhibitor Idelalisib. Administration

of Duvelisib to mice engrafted with a PTCL patient-derived xenograft resulted in

a shift among tumor-associated macrophages from the immunosuppressive M2-like

phenotype to the inflammatory M1-like phenotype. In summary, Duvelisib

demonstrated promising clinical activity and an acceptable safety profile in

relapsed/refractory TCL, as well as preclinical evidence of both tumor

cell-autonomous and immune-mediated effects.

2. Expert Opin Investig Drugs. 2017 May;26(5):625-632. doi:

10.1080/13543784.2017.1312338. Epub 2017 Apr 13.

Duvelisib: a phosphoinositide-3 kinase δ/γ inhibitor for chronic lymphocytic

leukemia.

Vangapandu HV(1), Jain N(2), Gandhi V(1).

Author information:

(1)a Department of Experimental Therapeutics , The University of Texas MD

Anderson Cancer Center , Houston , TX , USA.

(2)b Department of Leukemia , The University of Texas MD Anderson Cancer Center ,

Houston , TX , USA.

INTRODUCTION: Frontline chemotherapy is successful against chronic lymphocytic

leukemia (CLL), but results in untoward toxicity. Further, prognostic factors,

cytogenetic anomalies, and compensatory cellular signaling lead to therapy

resistance or disease relapse. Therefore, for the past few years, development of

targeted therapies is on the rise. PI3K is a major player in the B-cell receptor

(BCR) signaling axis, which is critical for the survival and maintenance of B

cells. Duvelisib, a PI3K δ/γ dual isoform specific inhibitor that induces

apoptosis and reduces cytokine and chemokine levels in vitro, holds promise for

CLL. Areas covered: Herein, we review PI3K isoforms and their inhibitors in

general, and duvelisib in particular; examine literature on preclinical

investigations, pharmacokinetics and clinical studies of duvelisib either as

single agent or in combination, for patients with CLL and other lymphoid

malignancies. Expert opinion: Duvelisib targets the PI3K δ isoform, which is

necessary for cell proliferation and survival, and γ isoform, which is critical

for cytokine signaling and pro-inflammatory responses from the microenvironment.

In phase I clinical trials, duvelisib as a single agent showed promise for CLL

and other lymphoid malignancies. Phase II and III trials of duvelisib alone or in

combination with other agents are ongoing.

3. Leukemia. 2015 Sep;29(9):1811-22. doi: 10.1038/leu.2015.105. Epub 2015 Apr 28.

The phosphoinositide-3-kinase (PI3K)-delta and gamma inhibitor, IPI-145

(Duvelisib), overcomes signals from the PI3K/AKT/S6 pathway and promotes

apoptosis in CLL.

Balakrishnan K(1)(2), Peluso M(3), Fu M(2), Rosin NY(2), Burger JA(2), Wierda

WG(2), Keating MJ(2), Faia K(3), O/'Brien S(2), Kutok JL(3), Gandhi V(1)(2).

Author information:

(1)Department of Experimental Therapeutics, The University of Texas MD Anderson

Cancer Center, Houston, TX, USA.

(2)Department of Leukemia, The University of Texas MD Anderson Cancer Center,

Houston, TX, USA.

(3)Infinity Pharmaceuticals Inc., Cambridge, MA, USA.

The functional relevance of the B-cell receptor (BCR) and the evolution of

protein kinases as therapeutic targets have recently shifted the paradigm for

treatment of B-cell malignancies. Inhibition of p110δ with idelalisib has shown

clinical activity in chronic lymphocytic leukemia (CLL). The dynamic interplay of

isoforms p110δ and p110γ in leukocytes support the hypothesis that dual blockade

may provide a therapeutic benefit. IPI-145, an oral inhibitor of p110δ and p110γ

isoforms, sensitizes BCR-stimulated and/or stromal co-cultured primary CLL cells

to apoptosis (median 20%, n=57; P<0.0001) including samples with poor prognostic

markers, unmutated IgVH (n=28) and prior treatment (n=15; P<0.0001). IPI-145

potently inhibits the CD40L/IL-2/IL-10 induced proliferation of CLL cells with an

IC50 in sub-nanomolar range. A corresponding dose-responsive inhibition of

pAKT(Ser473) is observed with an IC50 of 0.36 nM. IPI-145 diminishes the

BCR-induced chemokines CCL3 and CCL4 secretion to 17% and 37%, respectively.

Pre-treatment with 1 μM IPI-145 inhibits the chemotaxis toward CXCL12; reduces

pseudoemperipolesis to median 50%, inferring its ability to interfere with homing

capabilities of CLL cells. BCR-activated signaling proteins AKT(Ser473),

BAD(Ser112), ERK(Thr202/Tyr204) and S6(Ser235/236) are mitigated by IPI-145.

Importantly, for clinical development in hematological malignancies, IPI-145 is

selective to CLL B cells, sparing normal B- and T-lymphocytes.

Explore Compound Types